![molecular formula C6H7NS B1361107 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole CAS No. 5661-10-9](/img/structure/B1361107.png)

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

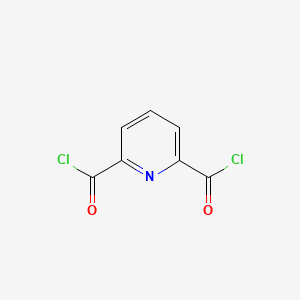

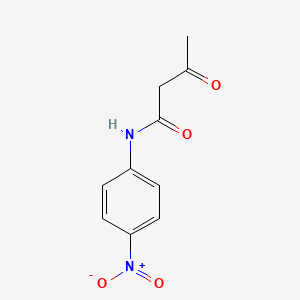

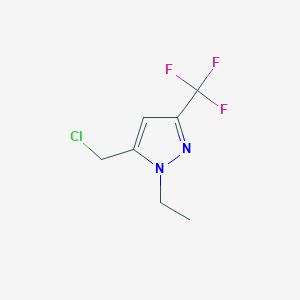

“5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole” is a chemical compound with the molecular formula C6H7NS . It has a molecular weight of 125.19 g/mol . The compound is also known by other synonyms such as “4H,5H,6H-cyclopenta[d][1,3]thiazole” and "SCHEMBL2374521" .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 . The Canonical SMILES representation is C1CC2=C(C1)SC=N2 . These codes provide a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 41.1 Ų . It has a complexity of 94.5 as computed by Cactvs 3.4.6.11 . The compound has a XLogP3-AA value of 1.7 , indicating its lipophilicity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A series of new pyrrolo[d][1,2,3]thiadiazole carboxylates and 5,6-dihydro-4H-cyclopenta[d][1,2,3]thiadiazoles were synthesized via the Hurd–Mori reaction. This study explored the regioselectivity of cyclization and established trends to predict the formation of bicyclic 1,2,3-thiadiazoles (Turner et al., 2010).

- Investigations into the radical cyclizations of alkenyl-substituted 4,5-dihydro-1,3-thiazole-5-thiols showed the formation of dithiaspirobicycles, demonstrating the utility of 1,3-thiazole-5-thiols in complex chemical synthesis (Jenny et al., 1989).

Structural Analysis

- X-ray structures of various thiazolidine-2-thiones, including 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d]thiazole-2-thione, were presented, showing different conformations of the heteroatomic ring in compounds with five-, six-, or seven-membered condensed rings (Laknifli et al., 1995).

Synthesis and Reaction Studies

- The synthesis and reactions of N-(ω-halogenoalkyl)-substituted amides with Lawesson's reagent led to the formation of 4,5-dihydro-1,3-thiazoles and 5-6-dihydro-4H-thiazines, illustrating another aspect of the chemical versatility of these compounds (Kodama et al., 2005).

Application in Complex Compound Synthesis

- 1,3-Thiazole-5(4H)-thiones undergo various reactions, such as 1,3-dipolar cycloadditions and Diels-Alder reactions, to form a range of dithiaspiro heterocycles and fused polycyclic compounds, showcasing the compound's utility in creating complex molecular structures (Heimgartner, 1991).

Advanced Synthesis Techniques

- Microwave-assisted synthesis has been developed for efficient and general production of 2-substituted thiazolines and 5,6-dihydro-4H-1,3-thiazines. This method features very short reaction times and high yields, highlighting a modern approach to synthesizing these compounds (Orelli et al., 2020).

Propriétés

IUPAC Name |

5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCKBDNIBZPFCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342300 |

Source

|

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |

CAS RN |

5661-10-9 |

Source

|

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)